molecular formula C9H15ClN2O3S B3147742 (1R,2S)-1-amino-N-(cyclopropylsulfonyl)-2-vinylcyclopropanecarboxamide hydrochloride CAS No. 630421-49-7

(1R,2S)-1-amino-N-(cyclopropylsulfonyl)-2-vinylcyclopropanecarboxamide hydrochloride

Cat. No. B3147742
CAS RN: 630421-49-7
M. Wt: 266.75 g/mol
InChI Key: NOTUPEVLPBDITL-SOWVLMPRSA-N
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Description

“(1R,2S)-1-amino-N-(cyclopropylsulfonyl)-2-vinylcyclopropanecarboxamide hydrochloride” is a complex organic compound. The exact description of this compound is not available in the sources I have access to .


Synthesis Analysis

The synthesis of similar compounds, such as “(1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid”, involves alkylation/cyclization of newly designed axially chiral Ni (II) complex of glycine Schiff base . The sequence of the reactions includes PTC alkylation (SN2), homogeneous SN2′ cyclization followed by disassembly of the resultant Ni (II) complex .


Chemical Reactions Analysis

The specific chemical reactions involving this compound are not available in the sources I have access to .

Scientific Research Applications

Asymmetric Synthesis in Medicinal Chemistry

(1R,2S)-1-amino-N-(cyclopropylsulfonyl)-2-vinylcyclopropanecarboxamide hydrochloride is significantly involved in the asymmetric synthesis of key intermediates for the development of pharmaceuticals, particularly as a pharmacophoric unit in hepatitis C virus (HCV) NS3/4A protease inhibitors. A study by (Lou et al., 2013) detailed a concise asymmetric synthesis method for this compound, emphasizing its importance in the creation of potent HCV NS3 protease inhibitors. Similarly, (Sato et al., 2016) provided a comprehensive overview of various methods developed for the preparation of this compound, further underscoring its crucial role in medicinal chemistry.

Biocatalytic Aspects

The biocatalytic synthesis of this compound also highlights its significance in the pharmaceutical field. Research by (Zhu et al., 2018) showcased the use of a newly isolated Sphingomonas aquatilis strain in the biocatalytic asymmetric synthesis of the compound, further validating its potential for industrial-scale production.

Advancements in Synthetic Techniques

Further advancements in synthetic techniques for this compound have been made, as demonstrated by (Kawashima et al., 2015). Their work described a novel process for the asymmetric synthesis of the compound, highlighting operational convenience and scalability, which are critical for pharmaceutical applications.

Enantioselective Synthesis

The enantioselective synthesis of this compound, a vital aspect in drug development, was effectively addressed by (Belyk et al., 2010). Their research focused on the synthesis of the ethyl ester version of this compound, a key intermediate in many hepatitis C virus inhibitors.

properties

IUPAC Name

(1R,2S)-1-amino-N-cyclopropylsulfonyl-2-ethenylcyclopropane-1-carboxamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O3S.ClH/c1-2-6-5-9(6,10)8(12)11-15(13,14)7-3-4-7;/h2,6-7H,1,3-5,10H2,(H,11,12);1H/t6-,9-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOTUPEVLPBDITL-SOWVLMPRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1CC1(C(=O)NS(=O)(=O)C2CC2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C[C@@H]1C[C@@]1(C(=O)NS(=O)(=O)C2CC2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

630421-49-7
Record name Cyclopropanecarboxamide, 1-amino-N-(cyclopropylsulfonyl)-2-ethenyl-, hydrochloride (1:1), (1R,2S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=630421-49-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R,2S)-1-amino-N-(cyclopropylsulfonyl)-2-vinylcyclopropanecarboxamide hydrochloride
Reactant of Route 2
(1R,2S)-1-amino-N-(cyclopropylsulfonyl)-2-vinylcyclopropanecarboxamide hydrochloride
Reactant of Route 3
(1R,2S)-1-amino-N-(cyclopropylsulfonyl)-2-vinylcyclopropanecarboxamide hydrochloride
Reactant of Route 4
(1R,2S)-1-amino-N-(cyclopropylsulfonyl)-2-vinylcyclopropanecarboxamide hydrochloride
Reactant of Route 5
(1R,2S)-1-amino-N-(cyclopropylsulfonyl)-2-vinylcyclopropanecarboxamide hydrochloride
Reactant of Route 6
(1R,2S)-1-amino-N-(cyclopropylsulfonyl)-2-vinylcyclopropanecarboxamide hydrochloride

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